

Technical Guide: O-Benzyl Posaconazole-d4 (CAS 1246818-95-0)

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Compound of Interest

Compound Name: O-Benzyl Posaconazole-d4

Cat. No.: B026984

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **O-Benzyl Posaconazole-d4**, a deuterated analog of a protected form of the broad-spectrum antifungal agent, Posaconazole. This document is intended for use by researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

O-Benzyl Posaconazole-d4 is a stable isotope-labeled compound that serves as a key intermediate or precursor in the synthesis of labeled Posaconazole.^{[1][2]} The incorporation of four deuterium atoms on a phenyl ring provides a valuable tool for various research applications, particularly in pharmacokinetic studies where it can be used as an internal standard for mass spectrometry-based quantification of Posaconazole. The benzyl protection on the hydroxyl group is a common strategy in the multi-step synthesis of Posaconazole.

Chemical and Physical Properties

The fundamental properties of **O-Benzyl Posaconazole-d4** are summarized in the table below. This information has been compiled from various chemical supplier databases and computational resources.

Property	Value	Source
CAS Number	1246818-95-0	[1][2][3]
Molecular Formula	C ₄₄ H ₄₄ D ₄ F ₂ N ₈ O ₄	[1][2]
Molecular Weight	794.92 g/mol	[1][2][3]
Monoisotopic Mass	794.40176535 Da	[3]
IUPAC Name	2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one	[3]
Appearance	Light Purple Foam	
Storage	2-8°C Refrigerator	
Application	Precursor to labelled Posaconazole	[1][2]

Quantitative Data

While a specific certificate of analysis for **O-Benzyl Posaconazole-d4** was not publicly available, the following data for the closely related Posaconazole-d4 provides a strong indication of the quality and specifications achievable for this class of labeled compounds.

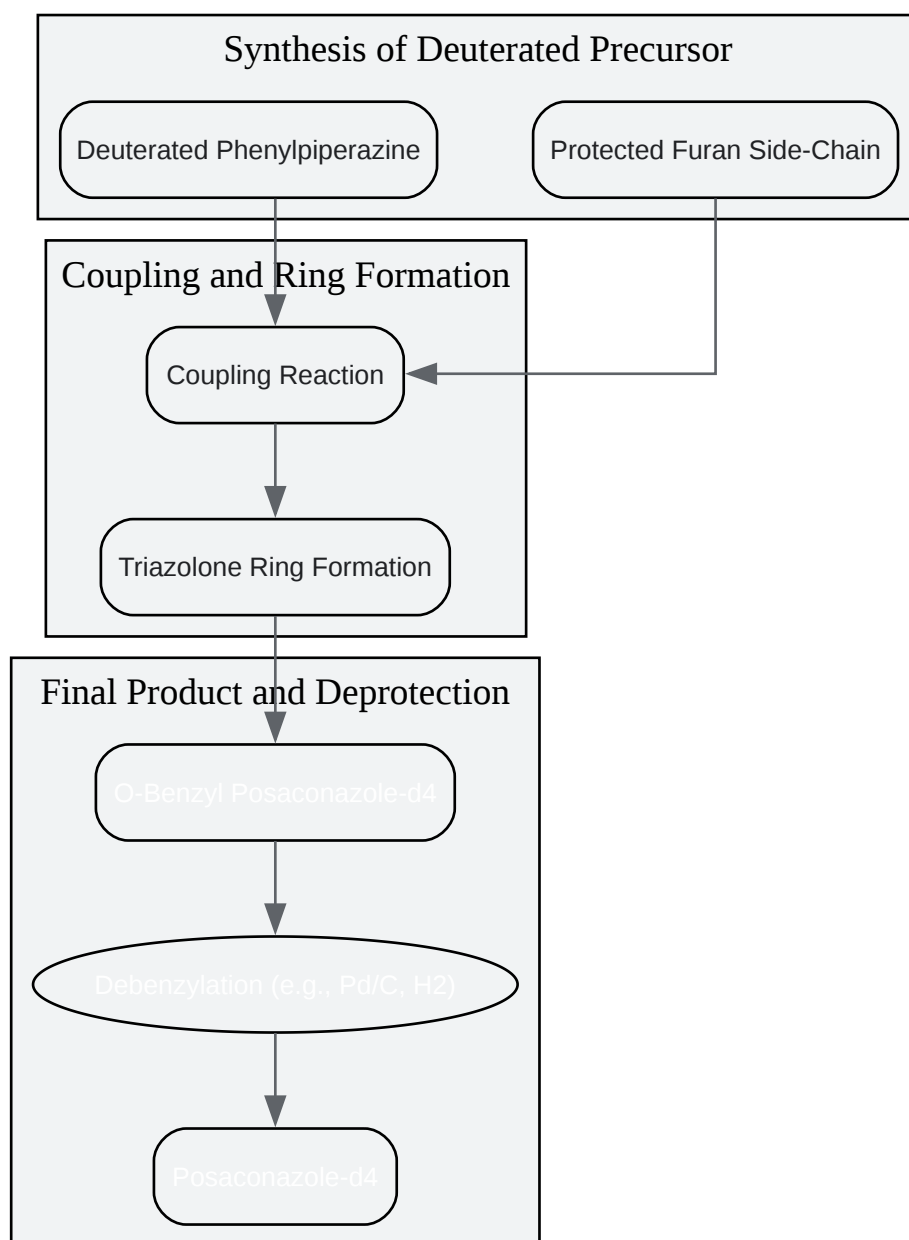
Parameter	Specification
Purity (HPLC)	99.9%
Isotopic Enrichment	98.61%
Isotopic Distribution	d4 = 94.43%, d3 = 5.57%

Data is for Posaconazole-d4 and is presented as a representative example.

Synthesis and Workflow

A detailed, step-by-step synthesis protocol for **O-Benzyl Posaconazole-d4** is not publicly available. However, based on the well-documented synthesis of Posaconazole, which proceeds through a benzylated intermediate, a logical synthetic workflow can be inferred. The key step is the coupling of a deuterated phenylpiperazine intermediate with the protected side-chain, followed by the formation of the triazolone ring.

The following diagram illustrates a plausible synthetic workflow for **O-Benzyl Posaconazole-d4**.



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Plausible synthetic workflow for **O-Benzyl Posaconazole-d4**.

Experimental Protocols

Use as an Internal Standard in LC-MS/MS Analysis

O-Benzyl Posaconazole-d4 is a precursor to Posaconazole-d4, which is utilized as an internal standard for the quantification of Posaconazole in biological matrices. The following is a representative protocol for such an application.

Objective: To quantify Posaconazole in human plasma using Posaconazole-d4 as an internal standard.

Methodology:

- Sample Preparation:
 - To a 100 μ L aliquot of human plasma, add 20 μ L of the internal standard working solution (Posaconazole-d4 in methanol).
 - Vortex for 30 seconds.
 - Add 300 μ L of acetonitrile to precipitate proteins.
 - Vortex for 1 minute.
 - Centrifuge at 13,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μ L of the mobile phase.
- Chromatographic Conditions:
 - HPLC System: Agilent 1200 series or equivalent.
 - Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 μ m).
 - Mobile Phase: A mixture of acetonitrile, water, and formic acid (v/v/v, 55:45:0.1).
 - Flow Rate: 0.25 mL/min.
 - Injection Volume: 10 μ L.
 - Column Temperature: 40°C.
- Mass Spectrometric Conditions:

- Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Posaconazole:m/z 701.3 → 683.3
 - Posaconazole-d4:m/z 705.3 → 687.3
- Ion Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).

The following diagram illustrates the experimental workflow for the quantification of Posaconazole using a deuterated internal standard.



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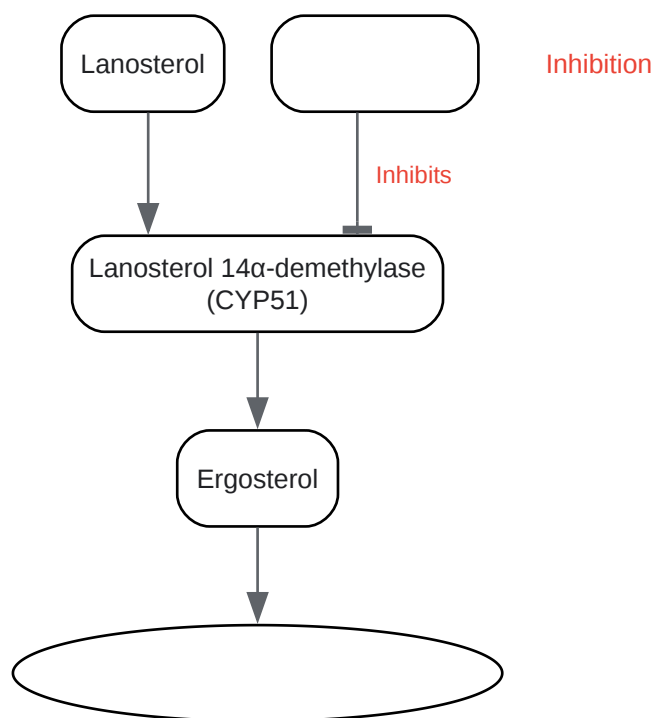
Workflow for Posaconazole quantification using a deuterated internal standard.

Signaling and Metabolic Pathways

Mechanism of Action of Posaconazole

Posaconazole, the active form of the deuterated precursor, exerts its antifungal effect by inhibiting the enzyme lanosterol 14 α -demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[4] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.[4]

The following diagram illustrates the mechanism of action of Posaconazole.



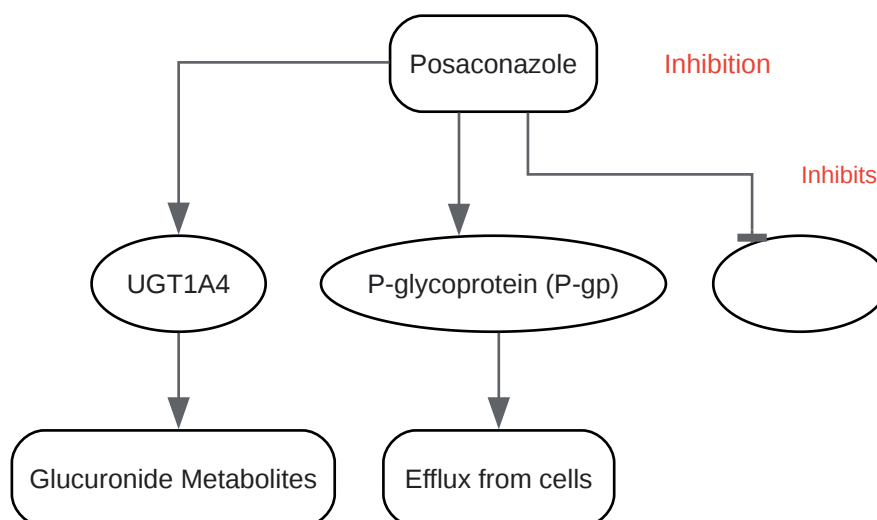
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Mechanism of action of Posaconazole.

Metabolism of Posaconazole

Posaconazole is primarily metabolized through phase II glucuronidation, mainly by the UGT1A4 enzyme.[5] It is also a substrate for the P-glycoprotein (P-gp) efflux transporter. Unlike many other azole antifungals, Posaconazole is not significantly metabolized by the cytochrome P450 (CYP) enzyme system, though it is an inhibitor of CYP3A4.[6][7]

The following diagram illustrates the primary metabolic pathway of Posaconazole.



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Metabolic pathway of Posaconazole.

Conclusion

O-Benzyl Posaconazole-d4 is a valuable research tool for scientists and drug developers working with the antifungal agent Posaconazole. Its primary application as a precursor to a stable isotope-labeled internal standard is crucial for accurate bioanalytical method development and pharmacokinetic studies. This guide provides a summary of its known properties and outlines its role in the broader context of Posaconazole research and development.

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